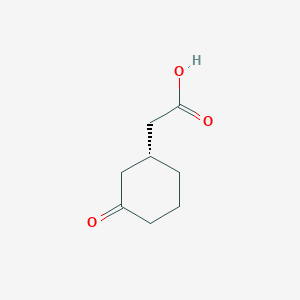

(R)-2-(3-Oxocyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-[(1R)-3-oxocyclohexyl]acetic acid |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1 |

InChI Key |

RYTWPAUCABOYJP-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)CC(=O)O |

Canonical SMILES |

C1CC(CC(=O)C1)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving R 2 3 Oxocyclohexyl Acetic Acid

Nucleophilic Reactivity at the Ketone Moiety

The ketone group in (R)-2-(3-oxocyclohexyl)acetic acid is a primary site for nucleophilic attack. The stereochemical outcome of these additions is of significant interest, as the existing chiral center can influence the formation of new stereocenters.

Grignard and Related Additions

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the ketone carbonyl is a fundamental carbon-carbon bond-forming reaction. youtube.com These reactions proceed via nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol upon acidic workup. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This addition can occur from two faces of the ketone, leading to potential diastereomers. The stereoselectivity of the addition to substituted cyclohexanones is influenced by steric and electronic factors. Generally, for unhindered ketones, small nucleophiles tend to approach from the axial direction to avoid torsional strain. However, with bulkier nucleophiles like Grignard reagents, equatorial attack is often favored to minimize steric hindrance. rsc.org In the case of 3-substituted cyclohexanones, the substituent at the 3-position can further influence the trajectory of the incoming nucleophile. nih.gov

Organolithium reagents are also effective for these transformations and may offer different selectivity profiles compared to Grignard reagents. masterorganicchemistry.comwikipedia.org For instance, certain organoiron(II) reagents have shown exceptional selectivity for equatorial attack on substituted cyclohexanones. rsc.org

Table 1: Diastereoselectivity in Nucleophilic Additions to Substituted Cyclohexanones

| Reagent | Substrate | Major Product Diastereomer | Reference |

|---|---|---|---|

| MeTi(OPr-i)₃ | 4-tert-Butylcyclohexanone | Axial Alcohol (90-94%) | rsc.org |

This interactive table summarizes the diastereoselectivity observed in nucleophilic additions to a model substituted cyclohexanone (B45756), highlighting the influence of the reagent on the stereochemical outcome.

Enolate Chemistry and Alkylation Reactions

The ketone moiety possesses α-protons that can be removed by a base to form a nucleophilic enolate. The regioselectivity of enolate formation in unsymmetrical ketones like this compound is a critical consideration. udel.edu Deprotonation can lead to either the kinetic or the thermodynamic enolate. askfilo.comaskfilo.com

Kinetic Enolate: Forms faster and results from the removal of the less sterically hindered proton. This is typically achieved using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). youtube.comyoutube.com

Thermodynamic Enolate: Is the more stable enolate, usually having a more substituted double bond. Its formation is favored under equilibrating conditions, such as using a weaker base at higher temperatures. udel.eduaskfilo.com

Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction. pressbooks.publibretexts.org This alkylation step introduces a new substituent at the α-carbon. The stereochemistry of this alkylation is influenced by the conformation of the enolate and the direction of approach of the electrophile. ubc.ca For cyclohexanone enolates, the incoming electrophile generally approaches from the face opposite to the existing substituents to minimize steric interactions. ubc.ca

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group is another key reactive site, enabling the synthesis of various derivatives through nucleophilic acyl substitution reactions.

Esterification Mechanisms (e.g., Acid-Catalyzed Nucleophilic Acyl Substitution)

Esterification of this compound can be readily achieved through the Fischer esterification method. libretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps: libretexts.orgbyjus.comchemistrysteps.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated by a base (such as the alcohol or water) to yield the final ester product and regenerate the acid catalyst. libretexts.org

To drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent (in large excess) or to remove water as it is formed. libretexts.orgorganic-chemistry.orgjove.com

Amidation and Other Carboxylic Acid Derivatizations

Amides can be synthesized from this compound, typically by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling agents. libretexts.orgchemguide.co.uk Direct reaction with an amine is generally not feasible as it results in an acid-base reaction. libretexts.org

Acyl Chloride Formation and Amidation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding amide. chemguide.co.ukfishersci.it This reaction, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.it

Peptide Coupling Agents: Modern methods for amide bond formation often employ coupling reagents that generate a highly activated ester in situ. fishersci.it Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.it Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. fishersci.it

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent System | Description | Byproducts |

|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide with 1-hydroxybenzotriazole | Dicyclohexylurea (DCU) |

| EDC/HOBt | Water-soluble carbodiimide (B86325) with 1-hydroxybenzotriazole | Water-soluble urea |

This interactive table outlines common coupling agents used for the synthesis of amides from carboxylic acids, noting their general characteristics.

Redox Chemistry

The ketone functional group in this compound is susceptible to both reduction and oxidation, leading to the formation of alcohols or dicarboxylic acids, respectively.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, yielding (R)-2-(3-hydroxycyclohexyl)acetic acid. This transformation can be achieved using various reducing agents. The stereochemical outcome of the reduction is a key aspect, as it can lead to the formation of cis or trans diastereomers.

Common reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of these reductions on substituted cyclohexanones is well-studied. Small hydride reagents like NaBH₄ typically favor axial attack, leading to the equatorial alcohol. acs.org Bulky hydride reagents, however, tend to attack from the less hindered equatorial face, yielding the axial alcohol. acs.org The stereoselectivity can be influenced by factors like the solvent, temperature, and the nature of the substituent on the ring. acs.org

Oxidation of the Ketone: Oxidative cleavage of the cyclohexanone ring can lead to the formation of dicarboxylic acids. For instance, oxidation of cyclohexanone derivatives can yield adipic acid and other related diacids. nih.govresearchgate.netnih.gov This process often requires strong oxidizing agents and can be catalyzed by various transition metals. nih.govacs.org The reaction may proceed through the formation of a peroxyl radical, which initiates the oxidation cascade. nih.gov The specific products and their yields depend heavily on the reaction conditions, including the oxidant, catalyst, and solvent used. nih.govresearchgate.net

Selective Reduction of Carbonyl and Carboxyl Groups

The selective reduction of one of the two oxygen-containing functional groups in this compound is a significant synthetic challenge. The choice of reducing agent and reaction conditions determines whether the ketone or the carboxylic acid is preferentially reduced. wikipedia.org

Generally, ketones are more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH₄) than carboxylic acids. libretexts.org Carboxylic acids are difficult to reduce and require powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. wikipedia.orgharvard.edu This difference in reactivity allows for the chemoselective reduction of the ketone in the presence of the carboxylic acid.

For instance, treatment of this compound with NaBH₄ would primarily yield (R)-2-(3-hydroxycyclohexyl)acetic acid. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), affords the secondary alcohol. libretexts.org

Conversely, the selective reduction of the carboxylic acid to a primary alcohol, yielding (R)-2-(3-oxocyclohexyl)ethanol, is more complex. It requires a potent hydride donor like LiAlH₄ or a borane complex such as BH₃•THF. harvard.edu LiAlH₄ is a powerful and non-selective reagent that would likely reduce both the carboxylic acid and the ketone. harvard.edu However, borane complexes are known to selectively reduce carboxylic acids in the presence of ketones. harvard.edu The mechanism with borane involves the formation of an acyloxyborane intermediate, which is then further reduced to the primary alcohol.

The stereochemical outcome of the ketone reduction is governed by the steric environment of the cyclohexanone ring. Hydride attack can occur from either the axial or equatorial face, leading to the formation of diastereomeric alcohols. In the reduction of substituted cyclohexanones, the approach of the hydride reagent is influenced by steric hindrance, often leading to a preferred diastereomer. For example, in the reduction of cyclohexanones, axial attack can be hindered by 1,3-diaxial interactions, potentially favoring equatorial attack. wikipedia.org

Table 1: Selectivity of Common Reducing Agents for Carbonyl and Carboxyl Groups

| Reducing Agent | Formula | Selectivity for this compound |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces ketone to secondary alcohol; carboxyl group is unreactive. |

| Lithium Aluminum Hydride | LiAlH₄ | Reduces both ketone and carboxyl group to the corresponding alcohols. |

Oxidation Pathways

The oxidation of this compound can proceed through several pathways, depending on the oxidant and reaction conditions. The molecule presents two main sites for oxidation: the secondary carbon of the ketone and the acetic acid side chain.

Atmospheric oxidation, often initiated by hydroxyl radicals (•OH), can lead to complex degradation pathways. nih.gov For a molecule like this compound, oxidation could be initiated by hydrogen abstraction from the cyclohexyl ring or the acetic acid moiety. While specific studies on this exact molecule are not prevalent, general principles of atmospheric oxidation of carboxylic acids suggest that abstraction of the acidic proton can be a major pathway. nih.gov

A synthetically relevant oxidation is the Baeyer-Villiger oxidation of the cyclohexanone ring. This reaction involves treating the ketone with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form a lactone (a cyclic ester). The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid. A subsequent rearrangement, with the migration of one of the adjacent carbon atoms to the oxygen, results in the ring-expanded lactone product. The regioselectivity of this migration is determined by the migratory aptitude of the adjacent carbon groups.

Radical and Single Electron Transfer (SET) Mechanisms

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a chain process initiated by a single electron transfer (SET) to a suitable substrate, typically an aryl or alkyl halide. wikipedia.orgchim.it While classic examples involve aromatic substrates, the principles can be extended to aliphatic systems. chim.it For this compound, the corresponding enolate could act as a carbon nucleophile in an SRN1 reaction.

The SRN1 mechanism proceeds through the following key steps: wikipedia.org

Initiation: An electron is transferred from an initiator (e.g., photolysis, solvated electrons) to an electron acceptor (e.g., an aryl halide), forming a radical anion.

Propagation:

The radical anion fragments to form an aryl radical and a halide anion.

The aryl radical reacts with a nucleophile, such as the enolate of this compound, to form a new radical anion.

This new radical anion transfers its electron to another molecule of the initial aryl halide, forming the final product and regenerating the radical anion to continue the chain.

In this context, if the enolate of this compound were to react with a substrate like an o-iodophenyl derivative, it would lead to a C-C bond formation, attaching the cyclohexylacetic acid moiety to the aromatic ring. chim.it Such reactions are often performed in solvents like liquid ammonia (B1221849) or DMSO to minimize competing hydrogen abstraction by the radical intermediates. chim.it

Multicomponent Reaction Mechanisms (e.g., Passerini Reaction and Rearrangements)

This compound is a suitable substrate for multicomponent reactions (MCRs) due to its possession of both a ketone and a carboxylic acid functional group. The Passerini three-component reaction (P-3CR) is a prime example. wikipedia.orgresearchgate.net This reaction typically involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single, atom-economical step. organic-chemistry.org

In the case of this compound, it can serve as both the ketone and the carboxylic acid component in an intramolecular Passerini reaction if an isocyanide is introduced, or it can participate as the carboxylic acid and/or ketone component in an intermolecular reaction.

The mechanism of the Passerini reaction is believed to depend on the solvent. wikipedia.org

Concerted Mechanism: In aprotic, non-polar solvents and at high concentrations, the reaction is thought to proceed through a concerted, trimolecular pathway. A hydrogen-bonded complex forms between the carboxylic acid and the ketone, which then reacts with the isocyanide through a cyclic transition state. organic-chemistry.orgnih.gov This is followed by an intramolecular acyl transfer, known as a Mumm rearrangement, to yield the final α-acyloxy amide product. wikipedia.org

Ionic Mechanism: In polar, protic solvents, the mechanism is proposed to be ionic. The carbonyl oxygen is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl carbon to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion, followed by acyl transfer, yields the Passerini product. wikipedia.org

Regiochemical and Stereochemical Determinants of Reaction Pathways

The regiochemistry and stereochemistry of reactions involving this compound are fundamentally controlled by the existing structural features of the molecule.

Regiochemistry: The presence of two distinct electrophilic centers—the carbonyl carbon and the carboxylic acid carbon—is the primary determinant of regioselectivity in nucleophilic additions and reductions.

Enolate Formation: In reactions involving the formation of an enolate from the ketone, deprotonation can occur at either the C2 or C4 position. The regioselectivity (i.e., the formation of the kinetic vs. thermodynamic enolate) is controlled by the base used, the temperature, and the solvent. The substituent at C2 influences the steric accessibility of the adjacent protons.

Stereochemistry: The (R)-stereocenter at the C2 position exerts significant stereochemical control over reactions at the C3 carbonyl group.

Nucleophilic Addition to the Carbonyl: When a nucleophile attacks the C3 carbonyl, it can approach from two different faces of the planar carbonyl group, leading to two possible diastereomeric alcohol products. The preferred direction of attack is often dictated by minimizing steric interactions with the substituent at the (R)-configured C2 center. This principle, known as substrate-controlled diastereoselectivity, is a cornerstone of asymmetric synthesis. The relative orientation of the bulky carboxymethyl group in the various conformations of the cyclohexane (B81311) ring will influence the accessibility of the two faces of the carbonyl group to the incoming nucleophile.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-2-(3-Oxocyclohexyl)acetic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum of 2-(3-oxocyclohexyl)acetic acid would show distinct peaks for the carbonyl carbon, the carboxylic acid carbon, and the various methylene (B1212753) and methine carbons of the cyclohexyl ring and the acetic acid side chain. Public databases indicate the presence of ¹³C NMR data for acetic acid, a structural component, but not for the full target molecule. hmdb.ca

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the proton and carbon signals.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the acetic acid side chain, helping to trace the spin systems.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This technique is instrumental in assigning the ¹³C signals based on their attached protons, whose chemical shifts are more readily distinguished. hmdb.camcdb.cahmdb.ca While specific HSQC data for this compound is not available, its application would be standard practice for structural confirmation. libretexts.orgyoutube.com

Table 1: Predicted NMR Data for this compound

This table is predictive and based on general principles of NMR spectroscopy as specific experimental data was not found in the search results.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | 170-180 |

| Ketone (C=O) | - | 205-215 |

| Methine (CH adjacent to COOH) | 2.0-2.5 (multiplet) | 40-50 |

| Methylene (-CH₂-COOH) | 2.2-2.6 (multiplet) | 35-45 |

| Cyclohexyl Protons | 1.2-2.8 (complex multiplets) | 25-50 |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FTIR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is often broadened by hydrogen bonding.

C=O Stretch (Ketone): A sharp and intense absorption peak typically appears around 1715 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C=O Stretch (Carboxylic Acid): Another strong and sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid. This peak may overlap with the ketone carbonyl stretch.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the cyclohexyl ring and the acetic acid side chain.

C-O Stretch: A peak corresponding to the C-O stretching of the carboxylic acid would be observed in the 1210-1320 cm⁻¹ range.

While specific FTIR data for this compound was not found, data for the related compound acetic acid shows characteristic O-H and C=O stretching vibrations. researchgate.netwashington.edunist.govresearchgate.netchemicalbook.com

Table 2: Characteristic FTIR Absorption Bands for this compound

This table is predictive and based on general principles of FTIR spectroscopy as specific experimental data was not found in the search results.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. It provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₁₂O₃. nih.gov

The monoisotopic mass of 2-(3-oxocyclohexyl)acetic acid is calculated to be 156.078644241 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm) of error.

Fragmentation analysis in mass spectrometry provides valuable structural information. While specific fragmentation data for the (R)-enantiomer is not detailed, typical fragmentation pathways for this molecule under electron ionization (EI) would involve the loss of water (H₂O), the carboxyl group (COOH), and various fragments from the cyclohexyl ring. Predicted collision cross-section values for different adducts of 2-(3-oxocyclohexyl)acetic acid have been calculated, which can aid in its identification. uni.lu

Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is critical for characterizing a chiral compound like this compound. Chiral chromatography is the most common and reliable method for this purpose. This technique separates the (R)- and (S)-enantiomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, such as its methyl ester, chiral GC can be employed. biosynth.com In this technique, a chiral capillary column is used to separate the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|(Area of R) - (Area of S)| / |(Area of R) + (Area of S)|] x 100. youtube.commasterorganicchemistry.com

Circular Dichroism Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the (R) or (S) configuration. youtube.comyoutube.comyoutube.com

For this compound, the ketone chromophore would be expected to give rise to a Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) can be related to the absolute configuration at the stereocenter through the application of empirical rules, such as the Octant Rule for ketones. By comparing the experimental CD spectrum to theoretical calculations or to the spectra of related compounds with known absolute configurations, the (R) configuration can be confirmed. CD spectroscopy can also be utilized in combination with other methods to determine enantiomeric and diastereomeric excess. nih.govnih.govrsc.org

X-ray Crystallography (if applicable for derivatives)

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to a crystalline derivative.

If a suitable crystalline derivative of this compound can be prepared, X-ray diffraction analysis of a single crystal would provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This would unequivocally confirm the (R) configuration of the chiral center. A search of the Crystallography Open Database revealed a crystal structure for a derivative containing a 3-oxocyclohexyl moiety, demonstrating the feasibility of using X-ray crystallography for related structures. crystallography.net

Computational Chemistry and Theoretical Modeling of R 2 3 Oxocyclohexyl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational landscape of (R)-2-(3-Oxocyclohexyl)acetic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional arrangements and the distribution of electrons.

The electronic structure analysis reveals details about the molecular orbitals and charge distribution. The presence of two carbonyl groups (one ketone, one carboxylic acid) creates regions of high electron density and electrophilic carbon centers, which are key to the molecule's reactivity.

| Computational Method | Basis Set | Typical Application |

|---|---|---|

| DFT (B3LYP) | 6-31G | Geometry optimization, conformational analysis, frequency calculations acs.org |

| DFT (M06-2X) | 6-311++G | Calculation of relative free energies and reaction barriers researchgate.net |

| Ab Initio (MP2) | aug-cc-pVTZ | High-accuracy energy calculations, study of intermolecular interactions |

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing critical insights into chemical reactivity. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn

HOMO : The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is typically localized around the oxygen atoms of the carbonyl and carboxyl groups, which possess lone pairs of electrons. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. pku.edu.cn

LUMO : The LUMO is the lowest energy orbital that can accept electrons. In this molecule, the LUMO is expected to be centered on the electrophilic carbon atoms of the ketone and carboxylic acid groups, specifically in the π* anti-bonding orbitals. The energy of the LUMO correlates with the electron affinity and the molecule's capacity to act as an electrophile. pku.edu.cn

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net

| Orbital | Description | Chemical Property |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Nucleophilicity / Electron-donating ability youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilicity / Electron-accepting ability youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability researchgate.netresearchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing a map of the energy landscape from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

For reactions involving this compound, such as asymmetric catalysis, DFT calculations can be used to model the entire reaction coordinate. acs.org For example, in a catalyzed Pictet-Spengler reaction involving the closely related (2-oxocyclohexyl)acetic acid, computational studies have successfully identified the key transition states. acs.org By calculating the Gibbs free energies of activation (ΔG‡) for different possible pathways, researchers can determine the most favorable reaction mechanism. acs.org

Transition state (TS) characterization is a critical aspect of this modeling. A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the TS reveals the specific arrangement of atoms at the peak of the energy barrier, offering insights into bond-forming and bond-breaking processes. beilstein-journals.org For instance, modeling can show how a chiral catalyst interacts with the substrate in the transition state to control the stereochemical outcome of the reaction. acs.org

Prediction and Investigation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can assign experimental signals and gain a deeper understanding of the molecule's structure.

IR Frequencies : DFT calculations can predict the vibrational frequencies of this compound. researchgate.netrsc.org The computed IR spectrum would show characteristic peaks for the C=O stretching of the ketone (typically ~1715 cm⁻¹), the C=O stretching of the carboxylic acid (~1760 cm⁻¹ for the monomer), and the broad O-H stretching of the carboxylic acid (~2500-3300 cm⁻¹). researchgate.net Comparing these predicted frequencies (often scaled to correct for systematic errors) with experimental data helps confirm the structure and identify specific vibrational modes. researchgate.net

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the protons and carbons in different chemical environments within the molecule. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be invaluable for assigning complex experimental NMR spectra and confirming the relative stereochemistry of the molecule. researchgate.net

Computational Studies of Stereochemical Outcomes and Diastereomeric Ratios

One of the most powerful applications of computational modeling is in understanding and predicting stereoselectivity. For chiral molecules like this compound, computational methods can explain why a particular stereoisomer is formed preferentially in a reaction.

This is achieved by modeling the transition states leading to the different possible stereoisomeric products (diastereomers or enantiomers). The diastereomeric ratio of the products is governed by the difference in the Gibbs free energies of their respective transition states (the Curtin-Hammett principle). The predicted product ratio can be calculated using the following equation:

ΔΔG‡ = -RTln(ratio)

where ΔΔG‡ is the difference in the activation energies of the two competing pathways. acs.org

Studies on reactions involving similar cyclic ketones have shown that computational analysis can accurately model the interactions (e.g., steric hindrance, hydrogen bonding) within the transition state that dictate the stereochemical outcome. acs.orgresearchgate.net For example, in a catalyzed reaction, DFT calculations can reveal how a chiral catalyst creates a specific steric environment that favors the formation of one diastereomer over another by raising the energy of the competing transition state. acs.org

In Silico Enzyme-Substrate Docking and Interaction Analysis (where applicable to biocatalysis)

If this compound is a substrate or inhibitor for an enzyme, in silico molecular docking can be used to study its interaction with the protein's active site. nih.gov Docking algorithms predict the preferred binding orientation and conformation of the ligand (the substrate) within the enzyme's binding pocket.

The process involves:

Obtaining the 3D structure of the target enzyme, either from experimental data (e.g., X-ray crystallography) or homology modeling.

Using a docking program to place the flexible ligand into the rigid or flexible active site of the enzyme.

Evaluating the different binding poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid or ketone group of the substrate and amino acid residues (e.g., Arginine, Serine, Aspartate) in the active site. biointerfaceresearch.com This analysis provides a structural hypothesis for the enzyme's substrate specificity and catalytic mechanism, guiding further experimental work like site-directed mutagenesis. nih.gov

Strategic Applications As a Versatile Chemical Building Block

Precursor in Total Synthesis of Complex Natural Products

The cyclohexanone (B45756) framework is a common structural motif in numerous natural products, particularly in sesquiterpenes. Chiral building blocks containing this scaffold are therefore highly sought after for total synthesis. While direct synthesis of a specific natural product from (R)-2-(3-Oxocyclohexyl)acetic acid is not prominently documented, its structural analogues are instrumental. For instance, the related compound 2-[1,2,2-trimethyl-6-methylene-3-oxocyclohexyl]acetic acid serves as a key intermediate in the synthesis of sesquiterpenes such as (±)-3-methoxythaps-8-ene lookchem.com. This demonstrates the utility of the oxocyclohexyl acetic acid skeleton in constructing the complex, multi-ring systems characteristic of many natural products lookchem.com. The defined stereochemistry and orthogonal functional groups of the title compound make it an ideal starting material for enantioselective syntheses of such complex targets.

Scaffold for the Development of Novel Bioactive Molecules

In medicinal chemistry, the development of new therapeutic agents often relies on structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is evaluated to determine the structural requirements for a desired effect. The basic skeleton of 2-(3-Oxocyclohexyl)acetic acid serves as an excellent starting point for such investigations. It can be used as a simpler, foundational analog for SAR studies, allowing researchers to systematically modify the structure and observe the impact on biological activity . The acetic acid moiety is a common feature in many biologically active compounds, including phenoxyacetic acid herbicides and certain anti-inflammatory agents, highlighting its importance in molecular design mdpi.com. By modifying the cyclohexanone ring or the acetic acid side chain of the parent scaffold, chemists can generate libraries of novel compounds for screening and identifying new bioactive molecules .

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound makes it a valuable intermediate for producing more complex molecules used in the pharmaceutical and agrochemical industries chemscene.combldpharm.com. Its positional isomer, 2-(2-Oxocyclohexyl)acetic acid, is used as a reactant in the preparation of β-carbolines, a class of compounds with significant pharmaceutical applications . This illustrates the value of the oxocyclohexyl acetic acid framework in building key heterocyclic systems. The bifunctional nature of the molecule allows for sequential or selective reactions, providing access to a wide range of derivatives that are themselves precursors to active pharmaceutical ingredients (APIs) and agrochemicals.

Construction of Carbocyclic and Heterocyclic Ring Systems

The dual functionality of this compound is a powerful tool for the construction of new ring systems.

Carbocyclic Ring Systems: The ketone functional group is a classic handle for forming new carbon-carbon bonds and constructing fused ring systems. Specifically, the cyclohexanone moiety can readily participate in the Robinson annulation reaction, which combines a Michael addition and an aldol condensation to form a new six-membered ring nrochemistry.comwikipedia.orgmasterorganicchemistry.com. This reaction is a cornerstone of steroid synthesis and other polycyclic systems wikipedia.org. By reacting this compound or its derivatives with a Michael acceptor like methyl vinyl ketone, chemists can construct bicyclic enone systems, significantly increasing molecular complexity in a controlled manner nrochemistry.comwikipedia.org.

Heterocyclic Ring Systems: The presence of both a ketone and a carboxylic acid within the same molecule opens pathways for the synthesis of heterocyclic structures, most notably lactones. Through intramolecular cyclization, where the hydroxyl group of the carboxylic acid (or a derivative) attacks the carbonyl carbon of the ketone, a bicyclic lactone can be formed. This transformation is a common strategy for preparing pharmaceutically important lactones organic-chemistry.orgdcu.ie. Furthermore, the compound's framework can be utilized in ring-opening transformations to generate polyfunctional intermediates, which can then be cyclized to form various azaheterocycles such as pyridones and pyrazoles rsc.org.

Design and Synthesis of Advanced Materials (e.g., Non-Linear Optical Materials)

Beyond its applications in life sciences, this compound has been identified as a building block for advanced materials. It is classified among compounds used for creating organic Non-Linear Optical (NLO) materials chemscene.com. Organic molecules are of great interest for NLO applications due to their electronic structures and the potential for "molecular engineering" to fine-tune their properties jhuapl.edu. The asymmetry of many organic molecules can lead to highly anisotropic intermolecular forces, which, combined with their electronic properties, can result in optical behaviors that are significantly more non-linear than those of inorganic solids jhuapl.edudtic.mil. The chiral and bifunctional nature of this compound makes it a candidate for incorporation into larger, non-centrosymmetric structures required for effects like second-harmonic generation jhuapl.edu.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.